2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative characterized by a thieno[3,4-c]pyrazol core modified with a 5,5-dioxido group, a 4-methoxyphenyl substituent at position 2, and a biphenyl-4-yl acetamide moiety. The sulfone (dioxido) group enhances solubility and metabolic stability, while the biphenyl and methoxyphenyl groups may contribute to binding affinity in biological systems.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-22-13-11-21(12-14-22)29-26(23-16-34(31,32)17-24(23)28-29)27-25(30)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHRTDZUKQDZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article compiles various research findings on its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a biphenyl moiety and a thieno[3,4-c]pyrazole derivative, which are known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver carcinoma)
- MCF-7 (breast adenocarcinoma)
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. The IC50 values for HepG2 and MCF-7 cells were found to be and , respectively .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of bacterial strains. It was particularly effective against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values ranged from to , indicating significant potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects . In vivo studies using animal models of inflammation showed that it significantly reduced edema and inflammatory cytokines. The inhibition of COX enzymes (COX-1 and COX-2) was confirmed with IC50 values of for COX-1 and for COX-2 .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses moderate antioxidant activity, with an IC50 value of in the DPPH assay .
Case Study 1: HepG2 Cell Line
A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells by approximately 30% compared to the control group.
Case Study 2: In Vivo Anti-inflammatory Model
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of paw swelling by 60% after 4 hours post-treatment when compared to untreated controls. Histopathological examination showed reduced infiltration of inflammatory cells .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit significant anticancer properties. Research has shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds targeting specific pathways involved in cancer progression have been documented to enhance the efficacy of existing chemotherapeutics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. This is particularly relevant for developing new treatments for conditions characterized by chronic inflammation .
Central Nervous System Disorders
There is emerging interest in the neuroprotective effects of thieno[3,4-c]pyrazole derivatives. Preclinical studies have demonstrated that these compounds can modulate neurotransmitter systems and exhibit potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Metabolic Disorders
Compounds related to this compound have been studied for their ability to influence metabolic pathways. They may play a role in managing metabolic syndrome by improving insulin sensitivity and reducing blood glucose levels. This application is particularly promising for the treatment of type 2 diabetes and obesity-related complications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical methodologies including nucleophilic substitutions and cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acetamide derivatives with nitrogen- and sulfur-containing heterocycles. Key structural analogues and their properties are summarized below:
Key Findings:
Bioactivity Trends: Methoxyphenyl-substituted acetamides consistently show enhanced activity, likely due to improved lipophilicity and target binding. For example, compound 38 in demonstrated sub-micromolar IC₅₀ values against multiple cancer lines, attributed to the quinazoline-sulfonyl pharmacophore .
Structural Determinants: Core Heterocycle: Thieno[3,4-c]pyrazol/pyrrole systems (target compound and ) exhibit greater metabolic stability compared to dihydropyrazoles () but may reduce bioavailability due to higher polarity . Substituent Effects: Biphenyl groups enhance π-π stacking in crystal lattices (), while ethoxy-methoxyaryl substituents () improve solubility without compromising binding.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s thieno[3,4-c]pyrrole derivatives, involving cyclocondensation and sulfonation steps. In contrast, benzofuran-oxadiazole analogues () require orthogonal coupling strategies .
Crystallographic Insights :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can low yields be addressed?
The synthesis involves multi-step reactions, often starting with condensation of substituted pyrazole or thieno-pyrazole precursors with biphenyl acetamide derivatives. Key steps include:
- Reflux conditions : Use absolute ethanol with catalytic glacial acetic acid for cyclization (e.g., thieno-pyrazole ring formation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acetamide to pyrazole intermediates) and employ inert atmospheres (N₂/Ar) to suppress oxidation .
Q. Which analytical techniques are most effective for structural characterization?
Q. How can solubility and stability challenges in aqueous media be mitigated?
- Co-solvents : Use DMSO:water (1:4) or PEG-400 for in vitro assays .
- Salt formation : Hydrochloride salts of analogous acetamides improve aqueous solubility .
- Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize synthesis?
- Reaction path search : Apply density functional theory (DFT) to model transition states (e.g., thieno-pyrazole cyclization barriers) .
- Solvent effects : Use COSMO-RS simulations to predict polarity-dependent yields .
- Docking studies : Map interactions between the biphenyl group and target proteins (e.g., kinase binding pockets) .
Q. What strategies resolve contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
